

# Part 1: BI-1206 (BioInvent International)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BI-1230  |           |
| Cat. No.:            | B1666951 | Get Quote |

BI-1206 is a high-affinity monoclonal antibody that selectively targets FcyRIIB (CD32B), the sole inhibitory member of the Fcy receptor family.[1] Overexpression of FcyRIIB on cancer cells is a mechanism of resistance to antibody-based cancer therapies.[2] By blocking FcyRIIB, BI-1206 is designed to enhance the efficacy of other anticancer antibodies, such as rituximab and pembrolizumab.[3][4] BI-1206 is currently being evaluated in Phase 1/2a clinical trials for non-Hodgkin's lymphoma (NHL) and solid tumors.[5][6]

#### Signaling Pathway of FcyRIIB Inhibition by BI-1206

The following diagram illustrates the proposed mechanism of action for BI-1206. By blocking the inhibitory FcyRIIB receptor on tumor cells, BI-1206 prevents the negative signaling that would otherwise dampen the therapeutic effect of other anticancer antibodies. This restores and enhances the ability of these antibodies to mediate tumor cell killing.





Click to download full resolution via product page

Figure 1: Mechanism of Action of BI-1206.

## **Preclinical Safety and Toxicology**

Publicly available information on the preclinical safety and toxicology of BI-1206 is limited. However, preclinical studies have been conducted to support the initiation of clinical trials. One preclinical study in mice demonstrated that premedication with corticosteroids could prevent infusion-related reactions associated with intravenous anti-FcyRIIB administration, a strategy that has been implemented in clinical trials to improve tolerability.[7] Preclinical findings also indicated that BI-1206 significantly enhances the effect of anti-PD-1 therapy, which has been corroborated by Phase 1 data in solid tumors.[6][8]

#### **Clinical Safety Profile**

BI-1206 has been evaluated in two main clinical settings: in combination with rituximab for non-Hodgkin's lymphoma (NCT03571568) and with pembrolizumab for solid tumors (NCT04219254).[6][9] Across these trials, BI-1206 has generally been described as well-tolerated.[2][5][10]



Intravenous (IV) Administration: In the Phase 1 dose-escalation part of the solid tumor trial, no formal maximum tolerated dose (MTD) was defined.[11] The most frequently observed treatment-emergent adverse events (TEAEs) are summarized in the table below. These events were noted to be transient and manageable.[9][11]

| Adverse Event Category     | Specific Events        | Management/Resolution                                                                            |
|----------------------------|------------------------|--------------------------------------------------------------------------------------------------|
| Infusion-Related Reactions | Not specified          | Transient; risk and/or intensity reduced with corticosteroid premedication or split dosing. [11] |
| Hematologic                | Thrombocytopenia       | Transient, without clinical consequences.[9][11]                                                 |
| Hepatic                    | Elevated liver enzymes | Transient, without clinical consequences.[9][11]                                                 |

Subcutaneous (SC) Administration: A subcutaneous formulation of BI-1206 has been developed and is being tested to improve the safety and tolerability profile.[6] Dose escalation with the SC formulation is ongoing. To date, the SC administration has been well-tolerated with no notable safety events reported, including no infusion-related reactions, thrombocytopenia, or elevated liver enzymes of any grade.[10][11] This suggests an improved safety profile compared to the IV formulation.[5]

### **Experimental Protocols: Clinical Trial Overviews**

Detailed protocols for clinical trials are not fully public. However, information from clinical trial registries and press releases provides a solid overview of the study designs.

NCT03571568: BI-1206 in Non-Hodgkin's Lymphoma (NHL) This is a Phase 1/2a, open-label, dose-escalation, and expansion study of BI-1206 in combination with rituximab in patients with indolent B-cell NHL who have relapsed or are refractory to rituximab.[12] The study also includes a triple combination arm with the BTK inhibitor acalabrutinib.

 Phase 1: A 3+3 dose-escalation design was used to determine the recommended Phase 2 dose (RP2D) for both IV and SC formulations.[12]

#### Foundational & Exploratory





- Phase 2a: This phase consists of signal-seeking cohorts and a randomized, two-arm dose optimization to further evaluate the safety and efficacy of the combination therapies.[13]
- Treatment Regimen: Subjects receive an induction cycle of BI-1206 with rituximab. Those showing clinical benefit at week 6 can continue to maintenance therapy.[12]

NCT04219254: BI-1206 in Solid Tumors This Phase 1/2a study evaluates BI-1206 in combination with the anti-PD-1 therapy pembrolizumab in patients with advanced solid tumors who have been previously treated with anti-PD-1/PD-L1 therapies.[1][6]

- Phase 1: Dose escalation of both IV and SC BI-1206 in combination with a standard dose of pembrolizumab to assess safety and tolerability.[11]
- Phase 2a: Expansion cohorts at the RP2D are planned to further assess efficacy in specific tumor types, such as non-small cell lung cancer (NSCLC) and uveal melanoma.[3][11] The trial will include a signal-seeking phase followed by a dose optimization phase where patients are randomized to different doses of BI-1206 or pembrolizumab alone.[3]

The following diagram provides a generalized workflow for these clinical trials.





Click to download full resolution via product page

Figure 2: Generalized Clinical Trial Workflow for BI-1206.



# Part 2: mRNA-1230 (Moderna)

mRNA-1230 is an investigational combination vaccine that uses messenger RNA (mRNA) technology to target three respiratory viruses: influenza virus, respiratory syncytial virus (RSV), and SARS-CoV-2.[14][15] The goal of this combination vaccine is to provide broad protection against these common respiratory illnesses with a single injection.[16]

## **Preclinical and Clinical Safety Profile**

As of late 2025, detailed safety and toxicity data for mRNA-1230 are not yet publicly available. Moderna announced positive preclinical data for a single-shot combination vaccine targeting COVID, RSV, and flu, which supports the clinical development of mRNA-1230.[17]

mRNA-1230 has been evaluated in a Phase 1 clinical trial (NCT05585632).[14][18] This study was designed to assess the safety, reactogenicity, and immunogenicity of mRNA-1230 in adults aged 50 to 75.[14][19][20] The trial is listed as complete, but results have not been formally published or presented in detail.[18][21] The primary purpose was to evaluate the safety and how the body reacts to the vaccine.[14][19] For another of Moderna's combination vaccines, mRNA-1083 (COVID-19 and influenza), the company has reported an acceptable tolerability and safety profile with low-grade adverse reactions, which may be indicative of the expected profile for mRNA-1230.[22]

# **Experimental Protocol: NCT05585632 Overview**

This was a Phase 1, randomized study that enrolled approximately 392 healthy adults.[14][19] Participants were randomly assigned to receive one of several investigational vaccines, including different dose levels of mRNA-1230, to compare its safety and immunogenicity against single-target vaccines.[14][20] Participants were monitored for safety through clinic visits and phone calls for approximately 13 months and used an electronic diary to record any reactions for 7 days post-vaccination.[16][18]

Further information on the safety and toxicity profile of mRNA-1230 is anticipated following the publication of the results from this Phase 1 study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BI-1206/pembrolizumab | BioInvent [bioinvent.com]
- 2. BioInvent to Present Early Phase 2a Data from Ongoing Trial with Triple Combination of BI-1206, Rituximab, and Calquence in r/r NHL, at ASH 2025 | BioInvent [bioinvent.com]
- 3. BioInvent Announces Initiation of BI-1206 Phase 2a Trial in Advanced or Metastatic NSCLC and Uveal Melanoma | BioInvent [bioinvent.com]
- 4. Clinical programs | BioInvent [bioinvent.com]
- 5. pharmanow.live [pharmanow.live]
- 6. BioInvent Announces Promising Phase 1 Data of BI-1206 in Combination with KEYTRUDA(R) (pembrolizumab) in Solid Tumors BioSpace [biospace.com]
- 7. BioInvent presents promising new clinical and preclinical data on anti-FcyRllB antibody, BI-1206, at the ASH Annual Meeting BioSpace [biospace.com]
- 8. BioInvent Announces Promising Phase 1 Data of BI-1206 in Combination with KEYTRUDA® (pembrolizumab) in Solid Tumors | BioInvent [bioinvent.com]
- 9. A Study of BI-1206 in Combination With Rituximab With or Without Acalabrutinib in Subjects With Indolent B-Cell NHL [clin.larvol.com]
- 10. accessnewswire.com [accessnewswire.com]
- 11. BioInvent Presents Promising Phase 1 Data for BI-1206 in Combination with KEYTRUDA® (pembrolizumab) in Patients with Solid Tumors at ASCO 2024 - Inderes [inderes.dk]
- 12. Clinical Trial: NCT03571568 My Cancer Genome [mycancergenome.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. MRNA-1230 by Moderna for Respiratory Syncytial Virus (RSV) Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 16. Citeline Connect [connect.trialscope.com]







- 17. Moderna Announces Positive Pre-Clinical Data For Single Shot Combining COVID, RSV
   & Flu Vaccines CBS New York [cbsnews.com]
- 18. Trial Details [trials.modernatx.com]
- 19. A Safety, Reactogenicity, and Immunogenicity Study of mRNA-1045 (Influenza and Respiratory Syncytial Virus [RSV]) or mRNA-1230 (Influenza, RSV, and Severe Acute Respiratory Syndrome Coronavirus 2 [SARS-CoV-2]) Vaccine in Adults 50 to 75 Years Old | MedPath [trial.medpath.com]
- 20. A Safety, Reactogenicity, and Immunogenicity Study of mRNA-1045 (Influenza and Respiratory Syncytial Virus [RSV]) or mRNA-1230 (Influenza, RSV, and Severe Acute Respiratory Syndrome Coronavirus 2 [SARS-CoV-2]) Vaccine in Adults 50 to 75 Years Old [ctv.veeva.com]
- 21. Find a Trial / Results [trials.modernatx.com]
- 22. medcitynews.com [medcitynews.com]
- To cite this document: BenchChem. [Part 1: BI-1206 (BioInvent International)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666951#bi-1230-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com